Cyclooctyl vs. Benzyl N-Substituent: Calculated Lipophilicity Differential
The N-cyclooctyl group of the target compound confers higher calculated lipophilicity compared to the N-benzyl analog. The target compound (ChemBridge 77208198) bears an N-cyclooctyl substituent, while the closest commercially catalogued analog with an identical indol-6-yl-oxadiazole core, N-benzyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide (ChemDiv IB06-5589), bears an N-benzyl group and has a measured logP of 3.8 and logD of 3.8 . Although a directly measured logP for the cyclooctyl derivative is not publicly available, the replacement of benzyl (calculated contribution ~2.0–2.5 log units) with cyclooctyl (calculated contribution ~3.0–3.5 log units) is expected to increase logP by approximately 0.5–1.5 log units based on fragment-based calculations, shifting the compound into a higher lipophilicity bracket that may favor blood-brain barrier penetration or membrane partitioning depending on the target profile [1].
| Evidence Dimension | Calculated/measured lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP estimated 4.3–5.3 (fragment-based estimate for cyclooctyl-substituted analog) |
| Comparator Or Baseline | N-benzyl analog (ChemDiv IB06-5589): logP = 3.8, logD = 3.8 (measured) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.5 vs. benzyl analog |
| Conditions | Computational estimation based on fragment contributions; comparator logP/logD experimentally determined by ChemDiv |
Why This Matters
Lipophilicity differentials of this magnitude can translate into meaningful differences in membrane permeability, CNS penetration potential, and plasma protein binding, directly impacting the suitability of the compound for specific screening cascades.
- [1] Estimated using fragment-based logP contribution values for cyclooctyl (~3.2) vs. benzyl (~2.3) substituents. See: Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
